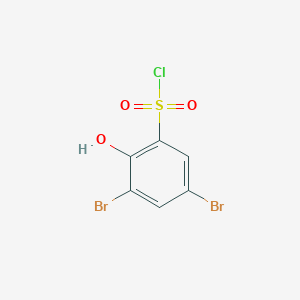

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Br2ClO3S . It has a molecular weight of 350.41 . This compound is often used in scientific research due to its unique properties that enable the synthesis of novel compounds.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, it’s important to note that aromatic compounds like this one often undergo electrophilic substitution, which is a common type of reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Polymer-Based Reagents for Oligonucleotide Synthesis

Poly(3,5-diethylstyrene) sulfonyl chloride serves as a reagent for synthesizing internucleotide bonds, indicating the potential utility of structurally related sulfonyl chlorides in nucleic acid chemistry. Insoluble crosslinked polymers, after sulfonylation, facilitate the synthesis of dinucleoside phosphates in high yields through simple isolation procedures, showcasing the chemical's role as a condensing agent in oligonucleotide synthesis (Rubinstein & Patchornik, 1975).

Advances in Azo Dye Chemistry

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride derivatives have been explored for potential applications in azo dye chemistry, including the synthesis of chlorohydroxybenzenesulfonyl derivatives with applications ranging from herbicides to novel materials. These derivatives, through various reactions with nucleophilic reagents, highlight the adaptability of such compounds in creating new chemical entities (Cremlyn & Cronje, 1979).

Protein Modification Reagents

The transformation of related compounds into water-soluble reagents for selective protein modification underscores the significance of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride analogs in biochemistry. Such reagents effectively modify amino acids like tryptophan and cysteine in aqueous solutions, providing tools for studying protein function and structure (Horton & Tucker, 1970).

Material Science and Polymer Synthesis

Research into conjugated polyelectrolytes derived from dibromobenzene sulfonyl chloride precursors reveals applications in material science, particularly in developing polymers with specific electrical or optical properties. The synthesis of such polyelectrolytes involves palladium-catalyzed reactions, indicating the compound's utility in creating advanced materials (Huang Peng-cheng, 2007).

Environmental Chemistry Applications

The role of related sulfonyl chlorides in advanced oxidation processes for wastewater treatment, particularly in the degradation of azo dyes, exemplifies the environmental applications of this class of compounds. Studies have shown that these compounds can enhance dye decoloration, albeit with the formation of chlorinated byproducts, pointing to their potential use in environmental remediation technologies (Yuan et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

3,5-dibromo-2-hydroxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECJZAWXETVBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2747508.png)

![4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2747509.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2747515.png)

![N-ethyl-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B2747522.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2747525.png)

![N-(cyanomethyl)-2-[(2-methylphenyl)methoxy]benzamide](/img/structure/B2747527.png)